5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole is a synthetic heterocycle that has garnered attention due to its utility as an intermediate in the production of drugs, particularly those that inhibit platelet aggregation. The synthesis of this compound involves a convenient process starting from δ-valerolactone and cyclohexylamine, with the selection of appropriate cyclocondensation reagents and phase transfer catalysts, resulting in a notable yield of 78%1. Tetrazoles, in general, are of significant interest in various fields of chemistry and medicine due to their versatility and functional properties2.
In medicinal chemistry, 5-substituted tetrazoles, like 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, are crucial for their role as intermediates in drug synthesis. They are particularly valued for their ability to mimic carboxylic acids while providing improved drug-like properties. This has led to their use in the design of drugs with better absorption, distribution, metabolism, and excretion (ADME) characteristics2.
Within organic chemistry, these tetrazoles serve as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. Their unique reactivity and stability under various conditions make them suitable for complex chemical transformations2.
Beyond their medicinal and organic chemistry applications, tetrazoles find use in coordination chemistry, the photographic industry, and even as components in explosives due to their energetic properties. The versatility of tetrazoles is thus evident across a range of industrial applications2.
The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole typically involves several key steps:
Another method involves using 5-chloro-valeronitrile and cyclohexanol, where concentrated sulfuric acid acts as a catalyst. The reaction conditions include:
The molecular structure of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole features:
The structural configuration allows for potential interactions with biological targets, making it significant in medicinal chemistry.
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole participates in various chemical reactions:
These reactions are crucial for its application as an intermediate in drug synthesis, particularly for compounds like Cilostazol, which is used to prevent platelet aggregation.
The mechanism of action for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole involves its ability to mimic carboxylic acids due to its tetrazole structure. This bioisosteric property allows it to interact with various biological targets:
These interactions can lead to therapeutic effects relevant in treating conditions related to platelet aggregation.
The physical and chemical properties of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole include:
Property | Value |
---|---|
Molecular Weight | 242.75 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for determining its behavior during synthesis and application.
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole has several significant applications:
Beyond medicinal chemistry, tetrazoles are utilized in various fields including:
The tetrazole ring, a five-membered heterocycle featuring four nitrogen atoms (molecular formula CH₂N₄), serves as a critical bioisostere for carboxylic acid groups in drug design. This substitution enhances metabolic stability while preserving acidic properties (pKa range: 4.5–4.9), which is essential for ionic interactions with biological targets. The ring's planar structure facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, improving binding affinity. Additionally, its high nitrogen content (80% by mass) contributes to improved solubility and hydrogen-bonding capacity compared to carboxylic acid analogs [4] [9].
Tetrazole-based pharmaceuticals exhibit diverse therapeutic applications, including antihypertensive (e.g., losartan), antibacterial (e.g., cefazolin), and antidiabetic agents. This versatility stems from:
Table 1: Physicochemical Comparison: Tetrazole vs. Carboxyl Bioisosteres
Property | Tetrazole | Carboxyl Group |
---|---|---|
pKa range | 4.5–4.9 | 4.2–4.4 |
Log P (average) | -0.25 | -0.65 |
Hydrogen-bond acceptors | 4 | 2 |
Metabolic stability index* | 0.87 | 0.52 |
*Stability index based on rodent microsomal half-life (higher = more stable) [4] [9]
Crystallographic analyses reveal that tetrazole rings participate in extensive hydrogen-bond networks. For example, in 1-cyclohexyltetrazole derivatives, N2 and N3 atoms act as strong acceptors, while the C5 proton functions as a donor. This dual functionality enables stable interactions with amino acid residues such as arginine, serine, and lysine in target proteins [9].
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (Chemical Formula: C₁₁H₁₉ClN₄; Molecular Weight: 242.75 g/mol; CAS RN: 73963-42-5) serves as a versatile intermediate in synthesizing biologically active molecules. Its structure combines three pharmacologically significant elements:
Table 2: Key Physicochemical Properties of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Property | Value |
---|---|
Molecular formula | C₁₁H₁₉ClN₄ |
Molecular weight | 242.75 g/mol |
Melting point | 49–52°C |
Solubility | Ethanol: >50 mg/mL; Water: <0.1 mg/mL |
log P (calculated) | 3.82 |
Hydrogen bond acceptors | 5 |
Hydrogen bond donors | 0 |
Data compiled from supplier specifications and PubChem [2]
This compound demonstrates multifaceted bioactivity:
Table 3: Documented Biological Activities of Derivatives
Derivative Class | Activity | Potency |
---|---|---|
Cilostazol precursors | PDE3A inhibition | IC₅₀: 0.2 µM |
Tetrazole-triazole hybrids | Anticancer (MCF-7 cells) | IC₅₀: 206 µg/mL |
Quaternary ammonium salts | Antibacterial (E. coli) | MIC: 64 µg/mL |
Data derived from pharmacological and patent literature [7] [10]
The chloride undergoes nucleophilic displacement with 6-hydroxy-3,4-dihydroquinolin-2-one under basic conditions (K₂CO₃, DMF, 80°C) to form cilostazol's ether linkage. Regulatory specifications limit residual tetrazole to ≤0.05% in cilostazol API due to genotoxicity concerns associated with alkyl chlorides [10]:5-(4-Chlorobutyl)-1-cyclohexyltetrazole + Quinolinol → Cilostazol
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: